Ferulic acid 4-sulfate

Overview

Description

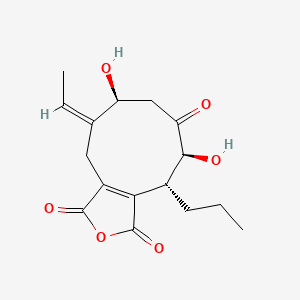

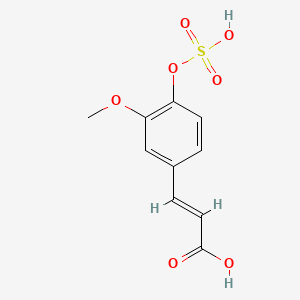

Ferulic acid 4-sulfate is a metabolite of Ferulic acid . Ferulic acid (FA), with the molecular formula C10H10O4, is a phenolic organic compound found in various medicinal plants and food raw materials .

Molecular Structure Analysis

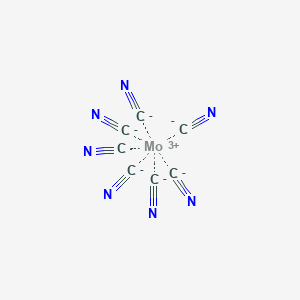

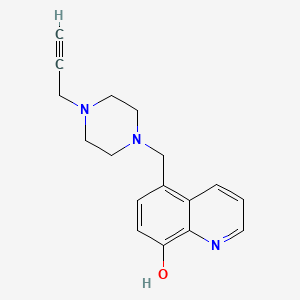

Ferulic acid 4-sulfate has the molecular formula C10H10O7S. Its average mass is 274.247 Da and its monoisotopic mass is 274.014709 Da .Physical And Chemical Properties Analysis

Ferulic acid 4-sulfate has a density of 1.6±0.1 g/cm3. Its molar refractivity is 60.7±0.4 cm3. It has 7 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications

Oncology: Modulation of Oncogenic Signaling

Ferulic acid 4-sulfate exhibits potential in cancer research due to its ability to modulate oncogenic signaling pathways. It has been shown to induce apoptosis in cancer cells by elevating the expression of apoptotic proteins such as CASP1, CASP2, and CASP8 . This compound’s proapoptotic, cell-cycle-arresting, anti-metastatic, and anti-inflammatory activities make it a promising candidate for developing novel anticancer therapeutics.

Pulmonary Health: Antioxidant and Anti-inflammatory Effects

In the realm of pulmonary diseases, ferulic acid 4-sulfate demonstrates significant antioxidant and anti-inflammatory properties. It scavenges free radicals and attenuates cell death induced by oxidative stress . The compound also enhances the activity of enzymes responsible for scavenging free radicals, which is crucial for maintaining lung health and combating pulmonary diseases.

Neuroprotection: Treatment of Neurological Disorders

Ferulic acid 4-sulfate has shown promise in the treatment of neurological disorders. Its antioxidant properties contribute to the protection against oxidative damage in the brain, and it has been observed to have therapeutic effects on conditions such as Alzheimer’s disease and other cognitive impairments .

Cardiovascular Health: Vasorelaxant Activity

This compound has demonstrated vasorelaxant activity, which is beneficial for cardiovascular health. It relaxes arteries and lowers blood pressure in animal models, suggesting its potential application in managing hypertension and improving heart health .

Mechanism of Action

Target of Action

Ferulic Acid 4-Sulfate acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways . It has been found to interact with targets such as the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways . These targets play a crucial role in cell survival, growth, and proliferation.

Mode of Action

Ferulic Acid 4-Sulfate interacts with its targets to bring about changes in cellular processes. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It can also interfere with the cell cycle of cancer cells, arresting most cancer cells in the G0/G1 phase . By inducing autophagy, inhibiting cell migration, invasion, and angiogenesis, it exerts an antitumor effect .

Biochemical Pathways

Ferulic Acid 4-Sulfate affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT pathway, the production of ROS, and the activity of aldose reductase . Its anti-inflammatory effect is mainly related to the levels of PPAR γ, CAM, and NF-κ B and p38 MAPK signaling pathways .

Pharmacokinetics

It is known that ferulic acid, a related compound, is a major metabolite of chlorogenic acids in humans along with caffeic and isoferulic acid, and is absorbed in the small intestine .

Result of Action

Ferulic Acid 4-Sulfate has multiple biological functions. It exhibits antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity . It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer .

Action Environment

The action of Ferulic Acid 4-Sulfate can be influenced by environmental factors. It is a widespread phenolic compound that occurs in seeds and leaves, both in its free form and conjugated to polysaccharides, carbohydrates, glycoproteins, and lignins in the plant cell walls . The content of Ferulic Acid 4-Sulfate in a crop is an important indicator of quality .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPATWACAAOHTJ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ferulic acid 4-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

86321-29-1, 151481-53-7 | |

| Record name | 2-Propenoic acid, 3-(3-methoxy-4-(sulfooxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid 4-O-sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDV7C77DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ferulic acid 4-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

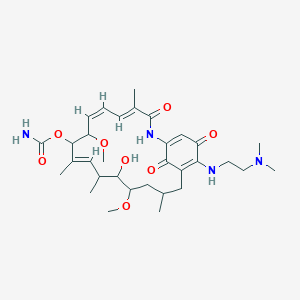

![4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1235258.png)

![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)